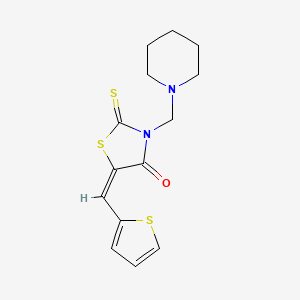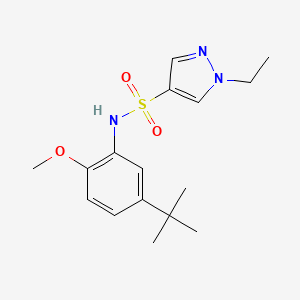
3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound with potential therapeutic applications. It has been studied extensively in the scientific community for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an antidiabetic and antihypertensive agent.
作用機序
The mechanism of action of 3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and oxidative stress. It may also work by inducing apoptosis in cancer cells and by regulating glucose and lipid metabolism in the body.
Biochemical and Physiological Effects
Studies have shown that 3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which may help to prevent the development of chronic diseases such as cancer, diabetes, and cardiovascular disease. It has also been shown to induce apoptosis in cancer cells and to regulate glucose and lipid metabolism in the body.
実験室実験の利点と制限
One of the advantages of using 3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is that it has a relatively low toxicity profile. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions for research on 3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One area of research could be to further elucidate the compound's mechanism of action. Another area of research could be to investigate its potential use as a therapeutic agent for chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, researchers could investigate the use of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-thioxo-1,3-thiazolidin-4-one with 2-thienylcarboxaldehyde and piperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
特性
IUPAC Name |
(5E)-3-(piperidin-1-ylmethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS3/c17-13-12(9-11-5-4-8-19-11)20-14(18)16(13)10-15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7,10H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIKYPLXXPQQBF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(dimethylamino)phenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5442288.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(2-phenylethoxy)phenyl]guanidine](/img/structure/B5442292.png)

![1-[(4-methyl-1H-imidazol-5-yl)methyl]azocane](/img/structure/B5442311.png)

![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5442328.png)
![2-{[4-(1,3-benzothiazol-2-yl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5442330.png)
![3-[{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5442337.png)
![4'-hydroxy-3'-(4-methoxy-3-methylbenzoyl)-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5442343.png)
![2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine](/img/structure/B5442344.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5442360.png)
![6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442361.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dibromophenol](/img/structure/B5442365.png)
![1-(3-ethylisoxazol-5-yl)-N-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5442377.png)